Product packaging for Methyl 3-methylquinoline-2-carboxylate(Cat. No.:CAS No. 53821-46-8)

Methyl 3-methylquinoline-2-carboxylate

Cat. No.: B1624592
CAS No.: 53821-46-8
M. Wt: 201.22 g/mol
InChI Key: QPMSEXVWDWSUNK-UHFFFAOYSA-N
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Description

Methyl 3-methylquinoline-2-carboxylate is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a solid quinoline derivative that should be stored sealed in dry conditions, ideally between 2-8°C . As a functionalized quinoline, it serves as a valuable heterocyclic building block in medicinal and materials chemistry . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities; derivatives are investigated for their antimicrobial, antiviral, and anticancer properties . While specific mechanistic studies on this exact compound are not extensively reported, related quinoline-3-carboxylate derivatives have demonstrated potential as inhibitors of viral replication, such as for the Hepatitis B Virus (HBV), potentially through interaction with core viral proteins . Researchers value this compound for the synthetic manipulation of its ester and methyl groups, enabling further derivatization to create combinatorial libraries for high-throughput screening and the development of novel therapeutic agents or functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. Chemsrc: this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1624592 Methyl 3-methylquinoline-2-carboxylate CAS No. 53821-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSEXVWDWSUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449645
Record name Methyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53821-46-8
Record name Methyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Regioselectivity in Quinoline 2 Carboxylate Formation

Mechanistic Pathways of Key Quinoline (B57606) Annulation Reactions

The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.org For the synthesis of methyl 3-methylquinoline-2-carboxylate, this would typically involve the reaction of a 2-aminobenzaldehyde (B1207257) with methyl propionylacetate.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first pathway initiates with an Aldol-type condensation between the enolate of the β-ketoester (methyl propionylacetate) and the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization through the formation of a Schiff base (imine) between the newly formed carbonyl group and the amino group, and subsequent dehydration to yield the aromatic quinoline ring. The second proposed mechanism involves the initial formation of a Schiff base between the 2-aminobenzaldehyde and the β-ketoester, followed by an intramolecular Aldol-type condensation and subsequent dehydration. The reaction can be catalyzed by either acids or bases. iipseries.org

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, which could be precursors to the target ester. This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov A variation, the Doebner–von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. nih.gov For the synthesis of a precursor to this compound, a modified Doebner reaction could be envisioned. The mechanism is believed to proceed through the formation of an α,β-unsaturated carbonyl compound in situ, followed by a conjugate addition of the aniline, cyclization, and oxidation. The regioselectivity of the Doebner reaction can be influenced by the nature of the substituents on the aniline, with ring closure generally occurring at the position with less steric hindrance. sci-hub.se

Table 1: Comparison of Proposed Mechanistic Steps in Friedländer and Doebner Reactions

StepFriedländer Synthesis (Pathway 1)Doebner Reaction (General)
Initial Reaction Aldol (B89426) condensation between 2-aminoaryl carbonyl and active methylene compound.Formation of an α,β-unsaturated carbonyl compound.
Key Intermediate Aldol adduct.Michael adduct.
Cyclization Intramolecular Schiff base formation.Intramolecular electrophilic aromatic substitution.
Final Step Dehydration to form the aromatic quinoline ring.Oxidation to the quinoline.

This table presents a generalized comparison of the mechanistic steps.

In recent years, radical-mediated reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinolines. These reactions often proceed under mild conditions and can offer alternative regioselectivities compared to traditional methods. The synthesis of quinoline-2-carboxylates can be achieved through radical cyclization pathways. For instance, a facile functionalization of C(sp³)–H bonds followed by a tandem cyclization strategy has been developed to synthesize quinoline derivatives. acs.org

A plausible radical pathway to a precursor of this compound could involve the generation of a radical at the benzylic position of a suitably substituted aniline derivative. This radical could then undergo an intramolecular addition to a tethered alkyne or alkene bearing the carboxylate functionality, followed by an oxidation step to afford the aromatic quinoline ring. The regioselectivity of the radical cyclization is governed by the stability of the resulting radical intermediates and the geometric constraints of the transition state.

Intramolecular cyclization reactions are a highly effective strategy for the construction of the quinoline nucleus. One such approach involves the synthesis of ethyl quinoline-3-carboxylates through a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. beilstein-journals.org While this leads to a 3-carboxylate, similar ring expansion strategies could potentially be adapted for 2-carboxylate synthesis. The proposed mechanism involves the formation of a labile indoline (B122111) cyclopropane (B1198618) intermediate, which then undergoes ring-opening and elimination to form the quinoline ring system. beilstein-journals.org

Another example of intramolecular cyclization involves the reaction of ethyl 2-(chloromethyl)quinoline-3-carboxylate with amines to form N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones. biosynth.com This demonstrates the utility of intramolecular reactions in building complex heterocyclic systems from quinoline precursors. Furthermore, intramolecular electrocyclization of imine intermediates, followed by dehydrogenation or aerobic oxidation, can also lead to the formation of the quinoline ring. researchgate.net

Regioselectivity Control in Quinoline Synthesis and Functionalization

Achieving the desired substitution pattern, such as in this compound, is a critical challenge in quinoline synthesis. The regioselectivity of the annulation and subsequent functionalization reactions is influenced by a variety of factors.

In the Friedländer synthesis, when an unsymmetrical ketone is used, a mixture of regioisomers can be formed. organic-chemistry.org The regioselectivity is influenced by the relative reactivity of the two α-methylene groups of the ketone. Factors such as steric hindrance and the electronic nature of the substituents on both the 2-aminoaryl carbonyl compound and the ketone play a significant role in determining the major product. organic-chemistry.org For instance, the use of specific amine catalysts, such as pyrrolidine (B122466) derivatives, has been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines. nih.gov

In the Doebner reaction, the regioselectivity of the cyclization step onto the aniline ring is primarily governed by steric and electronic effects of the substituents on the aniline. Electron-donating groups on the aniline can direct the cyclization to the para-position, while bulky groups can hinder reaction at the ortho-position, thus influencing the final substitution pattern of the quinoline product. sci-hub.se

The inherent reactivity of the quinoline ring itself also dictates the regioselectivity of subsequent functionalization reactions. The pyridine (B92270) ring is generally more electron-deficient than the benzene (B151609) ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution typically occurs on the benzene ring, at positions 5 and 8.

Hydroboration is a powerful method for the functionalization of N-heteroarenes like quinoline. The regioselectivity of this reaction can be exquisitely controlled by the choice of ligand on the metal catalyst. This has been demonstrated in the manganese-catalyzed hydroboration of quinolines, where different pincer amido-manganese complexes can direct the hydroboration to either the 1,2- or 1,4-positions. organic-chemistry.org

Specifically, a 1-methylimidazole-based pincer ligand promotes the thermodynamically favored 1,4-hydroboration through cooperative noncovalent interactions with the quinoline substrate. organic-chemistry.org In contrast, a pyridine-based pincer ligand leads to the kinetically favored 1,2-hydroboration product with excellent regioselectivity. organic-chemistry.org This ligand-controlled regiodivergence offers a sophisticated tool for the selective functionalization of the quinoline core, which could be applied to substrates like this compound to introduce further diversity. The presence of a carboxylate group on the quinoline ring can also influence the outcome of such reactions through its electronic and steric properties, and potentially by acting as a directing group.

Table 2: Summary of Factors Influencing Regioselectivity

Reaction TypeKey Factors Influencing Regioselectivity
Friedländer Synthesis - Structure of the unsymmetrical ketone (steric and electronic effects).- Nature of the catalyst (e.g., amine catalysts).- Reaction conditions (e.g., temperature, slow addition of reagents).
Doebner Reaction - Electronic and steric properties of substituents on the aniline ring.
Radical Cyclization - Stability of radical intermediates.- Geometric constraints of the transition state.
Hydroboration - Choice of ligand on the metal catalyst.- Electronic and steric properties of substituents on the quinoline ring.

Chemo- and Regioselectivity in Cascade Reactions

The synthesis of quinoline derivatives, particularly those with specific substitution patterns like this compound, through cascade reactions is a subject of significant research interest. These one-pot multi-step transformations offer an efficient and atom-economical approach to complex molecular architectures. A key challenge in these syntheses is controlling the chemo- and regioselectivity to obtain the desired isomer. The Friedländer annulation, a classic method for quinoline synthesis, and its variations are often at the core of these cascade processes. nih.govwikipedia.orgnih.gov

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and can also proceed under catalyst-free conditions, sometimes in environmentally benign solvents like water. nih.govorganic-chemistry.org The regioselectivity of the Friedländer reaction becomes a critical issue when an unsymmetrical ketone is used, as it can lead to the formation of two different regioisomers. nih.gov

In the context of synthesizing this compound, a suitable cascade reaction would typically involve the reaction of a 2-aminobenzaldehyde with a β-ketoester, such as methyl 2-methyl-3-oxobutanoate. The chemo- and regioselectivity of this reaction are influenced by several factors, including the nature of the catalyst, the reaction conditions, and the electronic and steric properties of the substituents on the reactants.

Mechanism and Control of Regioselectivity:

Two primary mechanistic pathways are generally considered for the Friedländer synthesis. wikipedia.org The first involves an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the β-ketoester, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the ketone of the β-ketoester, followed by an intramolecular aldol condensation. The predominant pathway and the resulting regioselectivity can be influenced by the reaction conditions.

For the synthesis of this compound, the desired regioselectivity involves the reaction between the amino group of the 2-aminobenzaldehyde and the keto group of the β-ketoester, followed by cyclization involving the methyl group of the ketoester at the C3 position of the resulting quinoline.

Research Findings on Regioselectivity:

Detailed studies on the Friedländer reaction have demonstrated that the choice of catalyst and reaction conditions can significantly impact the regiochemical outcome. For instance, the use of certain Lewis acids or organocatalysts can favor the formation of one regioisomer over another. nih.govnih.gov

Table 1: Reactants for the Synthesis of this compound

Reactant 1Reactant 2Product
2-AminobenzaldehydeMethyl 2-methyl-3-oxobutanoateThis compound

Chemical Transformations and Derivatization Strategies of Methyl 3 Methylquinoline 2 Carboxylate

Functional Group Modifications on the Quinoline (B57606) Ring System

The strategic modification of the methyl 3-methylquinoline-2-carboxylate scaffold is crucial for developing new derivatives with tailored properties. The inherent reactivity of the quinoline core, the methyl substituent, and the carboxylate group allows for a diverse range of chemical transformations. These modifications can be broadly categorized into reactions involving the functional groups on the quinoline ring system.

Oxidation Reactions (e.g., Side Chain Oxidation)

The oxidation of methylquinolines offers a direct route to introduce carboxylic acid functionalities, which are valuable handles for further derivatization. In a reaction analogous to the oxidation of 2-methylquinoline (B7769805), the 3-methyl group of this compound can be oxidized. youtube.com The choice of oxidant and reaction conditions is critical to achieve selective side-chain oxidation without degrading the aromatic quinoline core. youtube.com Strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄) are typically employed for this transformation. youtube.com The reaction proceeds by converting the benzylic methyl group into a carboxyl group. It is important to note that the quinoline ring itself, particularly the double bond in the nitrogen-containing ring, can be susceptible to oxidation under harsh conditions. youtube.com

Table 1: Side-Chain Oxidation of Methylquinolines

ReactantOxidizing AgentProductReference
2-Methylquinoline (analogous)1. Hot alkaline KMnO₄ 2. H₃O⁺Quinoline-2-carboxylic acid youtube.com
This compound (predicted)1. Hot alkaline KMnO₄ 2. H₃O⁺2-(Methoxycarbonyl)quinoline-3-carboxylic acidN/A

Reduction Reactions (e.g., Ring Reduction, Carbonyl Reduction)

Reduction reactions provide pathways to modify both the quinoline ring and the ester functional group, leading to saturated heterocyclic systems or primary alcohols.

Ring Reduction

The aromatic quinoline ring can be selectively hydrogenated to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is effectively catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂) using a hydrosilane/ethanol system. researchgate.net This method offers a pathway to saturated nitrogen heterocycles which are prevalent in many biologically active compounds. researchgate.net

Carbonyl Reduction

The ester group at the C2 position is a key site for reduction. The outcome of the reduction depends significantly on the choice of reducing agent. wikipedia.orglibretexts.org Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol, (3-methylquinolin-2-yl)methanol. libretexts.orglibretexts.org This reaction proceeds through an aldehyde intermediate which is also reduced under the reaction conditions. libretexts.orglibretexts.org In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org For a complete deoxygenation of the carbonyl group to a methyl group, more drastic methods like the Wolff-Kishner or Clemmensen reductions would be required, though this would typically necessitate prior transformation of the ester to a ketone. wikipedia.orgmasterorganicchemistry.com Direct reduction of carbonyl functions to methyl groups can also be achieved using reagents like triethylsilane in the presence of a Lewis acid catalyst such as tris(pentafluorophenyl)borane. semanticscholar.orgresearchgate.net

Table 2: Reduction Reactions of this compound

Reaction TypeReagent/CatalystProductReference
Ring ReductionPhMe₂SiH/EtOH, Au/TiO₂ catalystMethyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate researchgate.net
Carbonyl Reduction to Alcohol1. LiAlH₄ 2. H₂O(3-Methylquinolin-2-yl)methanol libretexts.org
Carbonyl Reduction to Aldehyde (partial)Diisobutylaluminum hydride (DIBAL-H) at low temp.3-Methylquinoline-2-carbaldehyde masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution

Nucleophilic Substitution

The primary site for nucleophilic attack on this compound is the electrophilic carbon of the ester carbonyl group. This leads to nucleophilic acyl substitution. masterorganicchemistry.com Common transformations include:

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by an acidic workup, hydrolyzes the ester to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. masterorganicchemistry.com

Amidation: Reaction with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can convert the ester into the corresponding amide. libretexts.org

While the quinoline ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, this usually requires the presence of a good leaving group (like a halogen) on the ring. nih.govmdpi.com

Table 3: Nucleophilic Acyl Substitution at the C2-Ester Group

Reaction TypeReagentsProductReference
Hydrolysis1. NaOH(aq) 2. H₃O⁺3-Methylquinoline-2-carboxylic acid masterorganicchemistry.com
AmidationR₂NH, DCCN,N-Dialkyl-3-methylquinoline-2-carboxamide libretexts.org

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized substrates. nih.govnih.gov This approach is highly atom-economical and offers novel pathways for derivatization. nih.gov

The quinoline scaffold is well-suited for directed C-H activation, where the nitrogen atom can coordinate to a metal catalyst and direct functionalization to a specific position. nih.govnih.gov For this compound, the most likely site for C(sp³)-H activation is the 3-methyl group. Research on analogous 8-methylquinolines has shown that transition metals like rhodium(III) and cobalt(III) can effectively catalyze the regioselective functionalization of the methyl group. researchgate.netsnnu.edu.cn These reactions often proceed via a cyclometalated intermediate. mdpi.com For example, Rh(III)-catalyzed reactions can be used to achieve allylation of the methyl group. snnu.edu.cn The kinetic isotope effect observed in related studies suggests that the cleavage of the methyl C-H bond is often involved in the rate-determining step of the catalytic cycle. snnu.edu.cn

Table 4: Analogous C(sp³)-H Activation of Methylquinolines

Substrate (Analogue)Catalyst/ReagentsCoupling PartnerProduct TypeReference
8-Methylquinoline[CpRhCl₂]₂, AgNTf₂, Zn(OAc)₂Fluoroalkyl olefinAllylated quinoline snnu.edu.cn
8-MethylquinolineCpRh(III) catalystα-Diazocarbonyl compoundsAlkylated quinoline researchgate.net

The reverse transformation of ring reduction, known as aromatization or oxidative dehydrogenation, is a key reaction for synthesizing quinolines from their saturated precursors. helsinki.fi This is particularly relevant for the tetrahydro-derivative of this compound. A notable environmentally friendly approach involves the use of carbocatalysts, such as activated carbon (AC), to facilitate the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines. helsinki.fi This metal-free protocol often proceeds at elevated temperatures in a suitable solvent like toluene, using the quinone groups present in the carbon material as catalytic sites. helsinki.fi Other methods may employ oxidants like pyridine-N-oxide, although their efficacy can vary depending on the substrate. acs.org

Chemoselective Csp3-H Functionalization

The functionalization of C(sp³)–H bonds is a powerful tool for elaborating molecular complexity. In the context of this compound, the methyl group at the 3-position is an activated site, analogous to a benzylic position, due to its attachment to the quinoline aromatic system. This activation facilitates selective C–H bond cleavage and the introduction of new functional groups.

A primary strategy for the chemoselective functionalization of this methyl group is free-radical halogenation. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light, or a chemical initiator like AIBN or benzoyl peroxide), is particularly effective. masterorganicchemistry.commasterorganicchemistry.com This reaction selectively brominates the C(sp³)–H bond of the methyl group, yielding Methyl 3-(bromomethyl)quinoline-2-carboxylate. chemistrysteps.comchadsprep.com The use of NBS is crucial as it provides a low, steady concentration of bromine (Br₂), which favors the radical substitution pathway and minimizes competitive electrophilic addition to the aromatic quinoline ring. masterorganicchemistry.comchadsprep.com The resulting bromomethyl derivative is a highly valuable intermediate, primed for subsequent nucleophilic substitution reactions to introduce a wide array of other functionalities.

Recent advancements in catalysis have also opened new avenues for C(sp³)–H functionalization on quinoline systems, including methods catalyzed by transition metals like cobalt and rhodium, which can mediate amidation and arylation reactions at activated methyl positions. researchgate.netrsc.orgnih.gov

Transformations Involving the Methyl Ester Moiety

The methyl ester group at the C2 position is another key handle for the derivatization of the parent molecule. It can be readily converted into a carboxylic acid, which in turn serves as a precursor for other functional groups like amides and different esters.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves hydrolysis under basic conditions followed by an acidic workup. chemicalbook.com

The reaction is generally carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a polar solvent like methanol (B129727) or ethanol. The mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The resulting carboxylate salt is then neutralized with a strong acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid, which can be isolated by filtration. chemicalbook.com This process is typically high-yielding and clean.

Table 1: Representative Conditions for the Hydrolysis of this compound This table presents a typical, generalized procedure based on analogous chemical transformations.

ParameterConditionPurposeReference
Starting MaterialThis compoundThe ester to be hydrolyzed. chemicalbook.com
ReagentSodium Hydroxide (NaOH)Base catalyst for saponification. chemicalbook.com
SolventMethanol/Water mixtureDissolves both the ester and the aqueous base. chemicalbook.com
TemperatureRoom Temperature to RefluxControls the rate of reaction. chemicalbook.com
Work-upAcidification with Hydrochloric Acid (HCl)Protonates the carboxylate salt to yield the carboxylic acid. chemicalbook.com
Typical Yield>85%Indicates high efficiency of the reaction. chemicalbook.com

Once 3-methylquinoline-2-carboxylic acid is synthesized, the carboxylate group can be further derivatized.

Amidation: The formation of an amide bond is one of the most important transformations in medicinal chemistry. The carboxylic acid can be converted into a variety of amides by reaction with primary or secondary amines. While classic methods involve activating the carboxylic acid (e.g., forming an acyl chloride), modern direct amidation methods are more efficient. mdpi.com These reactions can be promoted by various catalysts, including silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which act as water scavengers and facilitate the direct condensation of the carboxylic acid and amine. chemistryviews.orgnih.gov This approach avoids harsh reagents and often provides pure amide products with simple workups. nih.gov

Other Ester Formations: The carboxylic acid can also be converted back into different esters through processes like Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., ethanol, propanol) in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction allows for the synthesis of a variety of ester derivatives, modulating the steric and electronic properties of the molecule.

Table 2: Examples of Carboxylate Derivatization This table illustrates potential derivatization products starting from 3-methylquinoline-2-carboxylic acid.

Reaction TypeReagentProductReference
AmidationAniline (B41778)N-phenyl-3-methylquinoline-2-carboxamide chemistryviews.org
AmidationPiperidine(3-Methylquinolin-2-yl)(piperidin-1-yl)methanone nih.gov
EsterificationEthanol / H₂SO₄Ethyl 3-methylquinoline-2-carboxylate-
EsterificationIsopropanol / H₂SO₄Isopropyl 3-methylquinoline-2-carboxylate-

As an upstream material, this compound is frequently used in reactions that target the 3-methyl group. The reaction with N-Bromosuccinimide (NBS) is a prime example of its utility as a synthetic intermediate.

This transformation, known as the Wohl-Ziegler reaction, is a free-radical substitution that selectively targets the activated C(sp³)–H bonds of the methyl group. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or initiation by UV light. chadsprep.com

The mechanism proceeds through a radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals (Br•). chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the 3-methyl group to form a resonance-stabilized quinolinyl-methyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to form the product, Methyl 3-(bromomethyl)quinoline-2-carboxylate, and a new bromine radical. chemistrysteps.comyoutube.com

Termination: The reaction ceases when radicals combine.

The product, Methyl 3-(bromomethyl)quinoline-2-carboxylate, is a versatile building block for introducing further complexity, as the bromine atom is a good leaving group for nucleophilic substitution reactions.

Table 3: Reaction Conditions for Bromination with NBS This table outlines the typical parameters for the Wohl-Ziegler bromination of the title compound.

ParameterReagent/ConditionRoleReference
SubstrateThis compoundStarting material with activated methyl group.-
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, constant supply of Br₂. masterorganicchemistry.com
InitiatorAIBN or Benzoyl PeroxideInitiates the free-radical chain reaction. masterorganicchemistry.com
SolventCarbon Tetrachloride (CCl₄)Inert solvent that does not interfere with the radical reaction. chadsprep.com
ProductMethyl 3-(bromomethyl)quinoline-2-carboxylateFunctionalized intermediate for further synthesis.-

Advanced Analytical Techniques for Structural Elucidation of Methyl 3 Methylquinoline 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each proton and carbon atom.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Characterization

One-dimensional NMR spectra are fundamental for the initial characterization of Methyl 3-methylquinoline-2-carboxylate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include those from the aromatic protons on the quinoline (B57606) ring, a singlet for the methyl group at the 3-position, and a singlet for the methyl ester group. researchgate.netmdpi.com The chemical shifts (δ) for the quinoline protons typically appear in the downfield region (around 7.5-9.0 ppm) due to the aromatic ring current. mdpi.comrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals for this compound include the carbonyl carbon of the ester group (typically around 165-175 ppm), carbons of the quinoline ring system, and the two distinct methyl group carbons. mdpi.comnih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can be used to directly probe the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen provides insight into its electronic environment and hybridization state. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Quinoline Ring)7.5 - 9.4120 - 150
C=O (Ester)-~165
O-CH₃ (Ester)~3.9~52
C3-CH₃~2.5 - 2.9~15 - 20
Note: Exact chemical shifts can vary based on the solvent used and the presence of other substituents on the quinoline ring. rsc.orgmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC/HSQC, HMBC) for Unambiguous Signal Assignment

To definitively assign each signal to a specific proton and carbon, two-dimensional NMR techniques are employed. sdsu.eduyoutube.com These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu It is invaluable for tracing the connectivity of protons within the quinoline ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton. The HSQC spectrum distinguishes between CH/CH₃ groups (which appear as positive signals) and CH₂ groups (negative signals), further aiding in structural confirmation. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. sdsu.eduyoutube.com It reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling). For instance, it can show a correlation between the methyl ester protons and the carbonyl carbon, and between the C3-methyl protons and the C2, C3, and C4 carbons of the quinoline ring, confirming the substitution pattern. youtube.comnih.gov These long-range correlations are essential for connecting different fragments of the molecule and confirming the position of substituents. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₂H₁₁NO₂. HRMS can distinguish this from other potential formulas that might have the same nominal mass. rsc.orgresearchgate.netescholarship.org The technique typically affords molecular ions like [M+H]⁺ with mass errors below 5 mDa, providing strong evidence for the proposed structure. researchgate.net

Table 2: HRMS Data for this compound

Property Value
Molecular FormulaC₁₂H₁₁NO₂
Exact Mass201.07898 Da
Ionization ModeESI+, APCI+
Observed Ion (e.g., [M+H]⁺)202.08627
Data is theoretical and may vary slightly in experimental results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry (MS). mdpi.comnih.gov A sample is first vaporized and separated into its components based on their boiling points and interactions with a stationary phase in the GC column. researchgate.net Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

This technique is highly effective for assessing the purity of a this compound sample and confirming its identity. rsc.orgnih.gov The retention time from the GC provides one level of identification, while the mass spectrum, showing the molecular ion peak and a characteristic fragmentation pattern, provides definitive structural confirmation. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. bellevuecollege.edu Different types of bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. fiveable.melibretexts.orglibretexts.org

For this compound, the key functional groups are the ester and the aromatic quinoline ring. The IR spectrum would be expected to show the following characteristic absorption bands:

C=O Stretch (Ester): A strong, sharp absorption band typically appears in the region of 1700-1750 cm⁻¹. libretexts.orgpressbooks.pub

C-O Stretch (Ester): A strong absorption band is expected in the 1100-1300 cm⁻¹ range. libretexts.org

C=C and C=N Stretches (Aromatic Ring): Several medium to weak absorptions are typically observed in the 1450-1650 cm⁻¹ region. pressbooks.pub

C-H Stretches (Aromatic and Alkyl): Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for the alkyl (methyl) C-H bonds appear just below 3000 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
EsterC=O Stretch1700 - 1750Strong
EsterC-O Stretch1100 - 1300Strong
Aromatic RingC=C / C=N Stretch1450 - 1650Medium to Weak
Aromatic C-HC-H Stretch> 3000Medium
Alkyl C-HC-H Stretch< 3000Medium
These are general ranges and the exact peak positions can be influenced by the molecular environment. libretexts.orgpressbooks.pub

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of quinoline derivatives. While crystallographic data for this compound is not prominently available in the reviewed literature, analysis of the parent compound, Methyl quinoline-2-carboxylate, and its various derivatives provides significant insight into the structural characteristics of this class of compounds.

Detailed research on Methyl quinoline-2-carboxylate has confirmed its crystal structure. researchgate.net The compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net The quinoline ring system is noted to be essentially planar. researchgate.net This planarity is a key structural feature of the core scaffold.

ParameterMethyl quinoline-2-carboxylate
Chemical Formula C₁₁H₉NO₂
Crystal System Monoclinic
Space Group P21/c
a (Å) 3.8656(1)
b (Å) 10.4402(5)
c (Å) 22.2180(7)
β (°) 90.432(1)
Volume (ų) 896.6
Z 4
Temperature (K) 153
Source: researchgate.net

The study of various quinoline-carboxylate derivatives by single-crystal X-ray diffraction further illuminates how different substituents influence the solid-state conformation and crystal packing. For instance, the analysis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals that the quinoline ring system remains planar, but the attached phenyl ring is significantly twisted out of this plane by an angle of 57.5 (1)°. researchgate.net The crystal structure is stabilized by weak C—H···π interactions. researchgate.net

Investigations into other derivatives, such as those derived from methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, show a variety of crystal systems depending on the substitution pattern. mdpi.com The S-methylation product, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, crystallizes in the monoclinic P21/c space group. mdpi.com Subsequent O-methylation to yield Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate retains the monoclinic system and the P21/c space group, albeit with different unit cell parameters. mdpi.com However, the N-methylation product, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibits a triclinic crystal system with the space group P-1. mdpi.com These findings underscore the sensitivity of the crystal lattice to subtle changes in the molecular structure.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.netC₁₈H₁₄ClNO₂MonoclinicP21/n10.828(5)7.535(4)18.829(5)9094.369(5)901531.8(12)4
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate mdpi.comC₁₂H₁₁NO₃SMonoclinicP21/c4.0161(9)17.850(4)15.891(6)9096.13(3)901132.6(5)4
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate mdpi.comC₁₃H₁₃NO₃SMonoclinicP21/c9.5401(7)11.8332(8)11.858(1)90109.436(8)901262.3(2)4
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.comC₁₃H₁₃NO₃STriclinicP-17.8907(9)8.2795(9)9.8449(12)96.170(9)102.146(10)98.598(9)615.26(13)2

Collectively, these X-ray diffraction studies provide foundational data on the solid-state structures of Methyl quinoline-2-carboxylate and its analogues. The precise geometric parameters obtained from these analyses are critical for computational modeling, understanding intermolecular interactions, and guiding the rational design of new materials with specific properties.

Theoretical and Computational Investigations of Methyl 3 Methylquinoline 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on Methyl 3-methylquinoline-2-carboxylate, offering a detailed understanding of its fundamental properties at the atomic and electronic levels.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov This approach is employed to optimize the molecular geometry of quinoline (B57606) derivatives and to predict a variety of properties, including vibrational frequencies which are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to analyze the structural, electronic, and optical properties of a range of quinoline derivatives. nih.gov

In the study of compounds structurally related to this compound, such as phenyl quinoline-2-carboxylate, DFT calculations have been instrumental. mdpi.com These calculations provide optimized geometries and allow for the correlation of calculated molecular orbital energies with experimental UV-Vis absorption spectra to predict electronic excitation transitions. mdpi.com The selection of the functional and basis set, such as B3LYP with 6-311++g(d,p), is critical for achieving high accuracy in these predictions. dntb.gov.ua Theoretical vibrational analysis can elucidate the characteristic stretching modes of the quinoline ring and its substituents, which aids in the precise assignment of experimental spectroscopic data. researchgate.netresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

Functional Basis Set Application Reference
B3LYP 6-31G(d,p) Geometry Optimization, Spectroscopic Properties nih.gov
B3LYP 6-311++g(d,p) Geometry, FMOs, Reactivity, Docking dntb.gov.ua
B3LYP cc-pVDZ Geometry, Electron Structure mdpi.com
PBE0 6-311++g(d,p) Comparative DFT Studies dntb.gov.ua

This table is illustrative of common methods used for similar compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a vital tool for structure verification and elucidation. comporgchem.com DFT calculations are commonly used to compute the ¹H and ¹³C NMR spectra of organic molecules. comporgchem.com The process typically involves optimizing the molecule's geometry, often including solvent effects via models like the Polarizable Continuum Model (PCM), followed by the calculation of chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. comporgchem.com

For complex molecules, this computational analysis can help differentiate between possible isomers or conformers by comparing the calculated chemical shifts with experimental data. nih.gov The accuracy of these predictions can be enhanced by developing specific functionals or by applying scaling factors derived from correlations between experimental and computed values for a set of known compounds. comporgchem.com Machine learning techniques are also emerging as a way to improve the accuracy of chemical shift predictions, even when using less computationally expensive quantum mechanics methods. nih.gov For this compound, such calculations would provide theoretical ¹H and ¹³C NMR data, aiding in the assignment of experimental signals and confirming its chemical structure.

Table 2: General Workflow for Computational NMR Prediction

Step Description Importance
1. Conformational Search Identify all low-energy conformers of the molecule. Crucial for flexible molecules to obtain an accurate, Boltzmann-averaged spectrum.
2. Geometry Optimization Optimize the geometry of each conformer using a selected DFT functional and basis set. An accurate structure is essential for accurate NMR prediction. comporgchem.com
3. NMR Calculation Compute NMR shielding tensors for each optimized conformer. This is the core quantum mechanical calculation.
4. Boltzmann Averaging Calculate a weighted average of the chemical shifts based on the relative energies of the conformers. Reflects the conformational equilibrium in solution. nih.gov

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated using DFT. nih.govirjweb.com These descriptors quantify various aspects of a molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters are valuable for predicting how this compound might behave in different chemical environments and reactions. For instance, a high electrophilicity index would suggest it is a good electrophile. nih.gov The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. irjweb.com

Table 3: Global Chemical Reactivity Descriptors

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Relates to electron-donating ability.
LUMO Energy (ELUMO) - Relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability to attract electrons. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. irjweb.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including transition states and intermediates. For reactions involving quinoline derivatives, DFT calculations can be used to map out the potential energy surface, providing insights into reaction feasibility, regioselectivity, and stereoselectivity. mdpi.com

For example, in studying the methylation of a related 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations (B3LYP/cc-pVDZ) were used to analyze the electronic structure of the anionic intermediate. mdpi.com This theoretical analysis helped to explain the experimentally observed regioselectivity of the methylation reaction, which proceeds via an SN2 mechanism. mdpi.com Similarly, computational studies on the [3+2] cycloaddition reactions can elucidate whether the mechanism is concerted or stepwise and can predict the preferred regioisomeric product by comparing the activation energies of different reaction pathways. mdpi.com For this compound, computational modeling could be applied to understand its synthesis mechanisms or its reactivity in subsequent transformations, providing a molecular-level understanding that is often inaccessible through experimental means alone.

Conformational Analysis and Stereochemistry Investigations

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is critical to its function and reactivity. Computational methods are widely used to perform conformational analyses, especially for molecules with flexible bonds. rsc.org

For a molecule like this compound, which has a rotatable methyl ester group, a conformational scan can be performed using quantum chemical methods. This involves calculating the energy of the molecule as a function of the dihedral angle(s) defining the orientation of the substituent group(s). This process identifies the low-energy conformers and the energy barriers between them. rsc.org Such analyses have been crucial in understanding the origins of polymorphism in structurally related compounds, where different crystal forms arise from different molecular conformations. rsc.org Furthermore, computationally assisted analysis of NMR chemical shifts can be a powerful method for determining the dominant conformation of a molecule in solution. nih.gov By comparing the calculated NMR data for different candidate structures with experimental results, the most likely conformation can be identified. nih.gov

Methyl 3 Methylquinoline 2 Carboxylate As a Synthetic Intermediate in Chemical Synthesis

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives

The structure of Methyl 3-methylquinoline-2-carboxylate is primed for modification, making it an excellent precursor for a variety of other quinoline derivatives. Both the ester at the 2-position and the methyl group at the 3-position can be chemically altered to introduce new functional groups and build molecular diversity.

One of the most fundamental transformations is the hydrolysis of the methyl ester group to form the corresponding 2-methyl-quinoline-3-carboxylic acid. sigmaaldrich.com This reaction creates a carboxylic acid functional group that is a key handle for further synthetic manipulations, such as amide bond formation or other coupling reactions. Additionally, the strategic placement of the methyl group at the C3 position and the ester at the C2 position allows for the synthesis of various substituted quinolines that are of interest in medicinal chemistry. nih.gov The reactivity of the methyl group in methylquinolines is well-established; for instance, the methyl group of 2-methylquinoline (B7769805) is readily deprotonated, enabling its participation in condensation reactions. stackexchange.com This inherent reactivity can be exploited to build upon the 3-methyl position of the target compound.

Furthermore, related quinoline structures can undergo a variety of transformations that highlight the potential of this scaffold. For example, studies on similar quinoline carboxylates have shown that they can be involved in alkylation reactions to produce O- and N-methylated products, demonstrating the multiple reactive sites on the quinoline ring system. mdpi.com The ester group itself can be generated from corresponding aldehydes through oxidation, a reaction that showcases the synthetic accessibility and interchangeability of functional groups on the quinoline core. rsc.org These examples of reactivity on related scaffolds underscore the potential of this compound as a versatile precursor for a broad family of quinoline derivatives.

Table 1: Examples of Quinoline Derivatives and Synthetic Transformations This table illustrates potential derivative structures based on established chemical reactions for quinoline carboxylates.

Starting MaterialReaction TypeResulting DerivativeReference for Analogy
This compoundHydrolysis3-Methylquinoline-2-carboxylic acid sigmaaldrich.com
This compoundAmidation (via acid)N-Substituted 3-methylquinoline-2-carboxamides nih.gov
3-Methylquinoline-2-carboxylic acidReduction(3-Methylquinolin-2-yl)methanol rsc.org
This compoundCondensation at C3-methyl3-(Substituted-vinyl)quinoline-2-carboxylates stackexchange.com

Role in the Construction of Complex Heterocyclic Scaffolds

This compound is not only a precursor to simple quinoline derivatives but also a key building block for constructing elaborate, multi-ring heterocyclic systems. Its inherent structure is particularly suited for syntheses that aim to build fused or bridged ring systems onto the quinoline framework.

A significant application of this compound is its use as an intermediate in the total synthesis of complex camptothecin (B557342) analogue alkaloids, such as nothapodytine and mappicine. biosynth.com These natural products possess intricate, polycyclic structures where the quinoline core provided by the starting material is a foundational element. The synthesis of such molecules demonstrates the utility of this compound in advanced organic synthesis, where multiple stereocenters and ring systems are constructed with high precision.

The reactivity of the quinoline system also lends itself to cycloaddition reactions for the formation of new heterocyclic rings. For example, a well-established method for creating the indolizine (B1195054) ring system involves the 1,3-dipolar cycloaddition of N-pyridinium ylides with dipolarophiles. researchgate.netresearchgate.net By analogy, quinolinium ylides derived from precursors like this compound can be used to construct novel quinoline-fused indolizine scaffolds, which are themselves important in medicinal chemistry. researchgate.net Moreover, the strategic functionalization of related quinoline intermediates has been shown to enable the synthesis of fused systems like quinolinyl-pyranones and quinolinyl-1,2-dihydropyridones, further illustrating the role of such building blocks in generating complex scaffolds. rsc.orgbiosynth.com

Table 2: Application in the Synthesis of Complex Heterocycles This table highlights the use of the core structure in building advanced molecular scaffolds.

Precursor ClassSynthetic StrategyResulting Heterocyclic ScaffoldSpecific Example/Analogy
Quinoline CarboxylateMulti-step total synthesisPolycyclic AlkaloidsNothapodytine, Mappicine
Quinoline Ylide (from derivative)1,3-Dipolar CycloadditionIndolizine-Quinoline HybridsMethyl 3-(quinolin-2-yl)indolizine-1-carboxylate
Functionalized QuinolineCyclocondensationFused Pyranones/PyridonesQuinolinyl-pyranones

Building Block in the Development of Chemically Distinct Molecules

Beyond its role as a direct precursor, this compound functions as a fundamental building block in the broader context of chemical synthesis. A "building block" is a readily available molecule that provides a specific structural motif—in this case, a substituted quinoline core—that can be incorporated into a larger, more diverse range of final compounds. researchgate.net The value of this compound lies in its ability to serve as a reliable foundation for creating libraries of novel molecules for various applications, particularly in medicinal chemistry and materials science. rsc.org

The quinoline framework itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. nih.gov By using this compound as a starting point, chemists can efficiently generate a multitude of derivatives and then screen them for biological activity, such as potential kinase inhibition or antimicrobial effects. nih.govresearchgate.net The development of efficient, often one-pot, synthetic methods like the Friedländer annulation allows for the rapid assembly of such quinoline cores, which can then be elaborated upon. nih.gov

The utility of this building block extends to the synthesis of molecules where the quinoline unit imparts specific physicochemical properties. For instance, quinoline derivatives are known for their use as fluorescent reagents and probes in chemical detection. researchgate.net The predictable reactivity of this compound allows for its systematic incorporation into larger systems where the quinoline moiety can act as a fluorophore or a coordinating ligand in supramolecular chemistry. researchgate.net This versatility solidifies its status as a valuable building block for producing a wide spectrum of chemically distinct and functional molecules.

Table 3: Role as a Building Block for Diverse Molecular Classes This table summarizes the application of the quinoline carboxylate motif in creating functionally distinct molecules.

Application AreaMolecular ClassFunction of Quinoline MoietyReference for Concept
Medicinal ChemistryCompound LibrariesBioactive Scaffold researchgate.netrsc.org
Medicinal ChemistryKinase InhibitorsCore Pharmacophore nih.govresearchgate.net
Materials ScienceFluorescent ProbesFluorophore researchgate.net
Supramolecular ChemistryCoordination ComplexesLigand researchgate.net

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 3-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via Friedländer condensation or cyclization of substituted tetrahydroquinoline precursors. For example, aluminum chloride-mediated cyclization of chloroacetyl intermediates in 1,2-dichlorobenzene at elevated temperatures (378 K) yields the target compound with 73% efficiency after recrystallization . Optimization involves controlling reaction time, temperature, and catalyst stoichiometry. Post-synthesis purification (e.g., column chromatography or recrystallization from ethanol/methylene chloride-hexane mixtures) is critical to isolate high-purity product .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Combined spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy : 1^1H NMR resolves substituent configurations (e.g., methyl group multiplicity at δ 1.15 ppm) and aromatic proton environments .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, identifying puckering parameters and intermolecular interactions (e.g., C–H⋯π and hydrogen bonding) .
  • Mass Spectrometry : GC-MS confirms molecular weight (e.g., m/z 245 [M+^+]) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous quinoline derivatives (e.g., 3-methylquinoxaline-2-carboxylic acid) require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Management : Segregate chemical waste for professional disposal to mitigate environmental contamination .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in the puckering geometry of this compound?

  • SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while SHELXD/SHELXE assist in phase determination for twinned crystals .
  • Mercury CSD : Visualizes void spaces and packing motifs, enabling comparison with Cambridge Structural Database (CSD) entries to validate puckering coordinates (e.g., Cremer-Pople parameters) .
  • ORTEP-3 : Generates thermal ellipsoid plots to assess disorder or rotational flexibility in the methyl/carboxylate groups .

Q. What methodologies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. X-ray) in substituted quinolines?

Discrepancies between NMR-derived configurations and X-ray data often arise from dynamic effects (e.g., pseudorotation in solution). Strategies include:

  • Variable-Temperature NMR : Detects conformational changes by observing signal splitting at low temperatures .
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate static vs. dynamic models .
  • High-Resolution X-ray Data : Resolve ambiguities in substituent positioning (e.g., methyl group orientation) via Hirshfeld surface analysis .

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

Crystal packing is stabilized by weak interactions:

  • C–H⋯O Hydrogen Bonds : Link molecules into columns (e.g., C7–H7⋯O2, 2.54 Å) .
  • π-Stacking : Aromatic quinoline rings exhibit offset face-to-face interactions, contributing to thermal stability.
  • Van der Waals Forces : Methyl groups participate in hydrophobic contacts, influencing melting points (e.g., 398–341 K) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • HPLC-MS : Hyphenated systems with C18 columns and ESI detection identify byproducts (e.g., unreacted intermediates) at ppm levels .
  • IR Spectroscopy : Monitors carbonyl stretches (1731 cm1^{-1} for ester, 1701 cm1^{-1} for lactam) to assess purity .
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C 69.21%, H 6.37%, N 5.53%) .

Methodological Notes

  • Contradiction Management : Cross-validate structural data using complementary techniques (e.g., NMR for solution-state, X-ray for solid-state) .
  • Software Workflows : Integrate SHELX for refinement, Mercury for visualization, and ORTEP-3 for graphical representation to streamline crystallographic analysis .
  • Safety Compliance : Adopt hazard mitigation protocols from analogous compounds (e.g., quinoxaline derivatives) when specific data is unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.